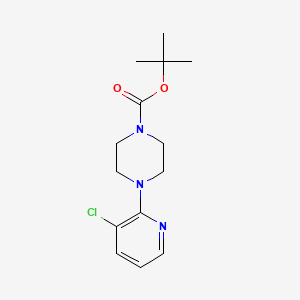

Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20ClN3O2 and a molecular weight of 297.78 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 3-chloropyridin-2-yl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3-chloropyridine-2-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate is being investigated for its potential as a therapeutic agent. Its structure allows it to modulate neurotransmitter systems, which is crucial in the development of drugs targeting psychiatric disorders such as depression and anxiety. Preliminary studies suggest that compounds with similar structures can act as serotonin and dopamine receptor modulators, indicating potential antidepressant or anxiolytic properties .

Neuropharmacology

The compound's interactions with neurotransmitter receptors have made it a candidate for research in neuropharmacology. Piperazine derivatives are often studied for their effects on the central nervous system. The presence of the chlorinated pyridine may enhance the compound's affinity for specific receptors, potentially leading to improved therapeutic profiles .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its tert-butyl ester group can function as a protecting group during synthetic reactions, allowing for selective modifications of other functional groups .

Case Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of similar piperazine derivatives in animal models. The findings indicated that compounds with a piperazine scaffold demonstrated significant activity in reducing depressive behaviors, suggesting that this compound may share similar properties .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound to evaluate their biological activity. Modifications to the chlorinated pyridine moiety were found to influence binding affinity and selectivity towards various receptors, highlighting the importance of structural variations in drug design .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various biological receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate

- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the 3-chloropyridin-2-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .

Biologische Aktivität

Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate (CAS Number: 683240-45-1) is a synthetic compound characterized by its molecular formula and a molecular weight of 297.78 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a ligand in various biochemical pathways.

The synthesis of this compound typically involves the reaction between 3-chloropyridine-2-carboxylic acid and tert-butyl piperazine-1-carboxylate, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane. The compound's structure allows it to participate in various chemical reactions, including substitution, oxidation, reduction, and hydrolysis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine ring facilitates binding to various biological receptors, while the chlorinated pyridine moiety enhances its reactivity through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects in various conditions.

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological properties:

- Antioxidant Activity : In vitro studies suggest that this compound can reduce oxidative stress markers in cellular models.

- Neuroprotective Effects : Preliminary data indicate a protective effect against neurotoxic agents, such as amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's. This is evidenced by increased cell viability in astrocytes exposed to amyloid beta when treated with this compound .

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate | Structure | Moderate binding affinity but lower antioxidant activity compared to the chlorinated variant. |

| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | - | Exhibits lower neuroprotective effects compared to this compound. |

Neuroprotection Against Amyloid Beta-Induced Toxicity

A notable study examined the effects of this compound on astrocytes exposed to amyloid beta (Aβ) peptides. The findings revealed:

- Cell Viability : Treatment with the compound significantly improved cell viability compared to untreated controls (62.98% vs. 43.78% viability) when exposed to Aβ .

- Cytokine Modulation : The compound reduced levels of tumor necrosis factor alpha (TNFα), suggesting an anti-inflammatory mechanism that could be beneficial in neurodegenerative contexts.

In Vivo Studies

In vivo assessments have shown varying degrees of efficacy, with some studies indicating that while the compound has protective effects in vitro, its bioavailability and effectiveness in animal models may require further optimization .

Eigenschaften

IUPAC Name |

tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGOQGHXSGIDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.